molecular formula C14H10O4 B14495225 9(10H)-Anthracenone, 1,8,10-trihydroxy- CAS No. 64817-79-4

9(10H)-Anthracenone, 1,8,10-trihydroxy-

Katalognummer: B14495225
CAS-Nummer: 64817-79-4
Molekulargewicht: 242.23 g/mol
InChI-Schlüssel: DVUSBPFHHAWKPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9(10H)-Anthracenone, 1,8,10-trihydroxy- is a chemical compound belonging to the anthracene family It is characterized by the presence of three hydroxyl groups and a ketone group on the anthracene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Anthracenone, 1,8,10-trihydroxy- typically involves the hydroxylation of anthracene derivatives. One common method is the hydroxylation of 9-anthracenone using reagents such as hydrogen peroxide or peracids under acidic or basic conditions. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of 9(10H)-Anthracenone, 1,8,10-trihydroxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

9(10H)-Anthracenone, 1,8,10-trihydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

9(10H)-Anthracenone, 1,8,10-trihydroxy- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 9(10H)-Anthracenone, 1,8,10-trihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups and ketone group play a crucial role in its reactivity and binding to biological molecules. For example, it can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, its ability to undergo redox reactions can influence cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,8-Dihydroxyanthracene: Lacks the ketone group present in 9(10H)-Anthracenone, 1,8,10-trihydroxy-.

    1,8,10-Trihydroxy-3-methoxyanthracene: Contains a methoxy group in addition to the hydroxyl groups.

    9,10-Anthraquinone: Contains two ketone groups instead of hydroxyl groups.

Uniqueness

9(10H)-Anthracenone, 1,8,10-trihydroxy- is unique due to the presence of both hydroxyl and ketone groups on the anthracene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

64817-79-4

Molekularformel

C14H10O4

Molekulargewicht

242.23 g/mol

IUPAC-Name

1,8,10-trihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C14H10O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,13,15-17H

InChI-Schlüssel

DVUSBPFHHAWKPK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2O)C=CC=C3O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.